molecular formula C21H23N3O6 B6495386 methyl 4-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzoate CAS No. 877641-61-7

methyl 4-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzoate

Cat. No.: B6495386
CAS No.: 877641-61-7
M. Wt: 413.4 g/mol
InChI Key: ZPMQGIONXXRPHU-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}amino)benzoate is a synthetic organic compound featuring a pyrrolidinone core (5-oxopyrrolidin-3-yl) substituted with a 3,4-dimethoxyphenyl group, linked via a urea moiety to a methyl 4-aminobenzoate ester.

  • Structural Insights: The pyrrolidinone ring provides rigidity and hydrogen-bonding capacity, critical for target binding . The 3,4-dimethoxyphenyl group enhances lipophilicity and may interact with aromatic residues in enzyme active sites. The urea linkage facilitates hydrogen bonding, while the benzoate ester improves membrane permeability compared to carboxylic acid derivatives.
  • Synthesis Pathways: While direct synthesis details are unavailable in the provided evidence, analogous compounds (e.g., pyranopyrazole derivatives) are synthesized via multi-component one-pot reactions involving amines, carbonyl compounds, and nitriles . The urea group in the target compound could arise from reactions between isocyanates and amines, as seen in hydrazone derivative syntheses .

Properties

IUPAC Name

methyl 4-[[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6/c1-28-17-9-8-16(11-18(17)29-2)24-12-15(10-19(24)25)23-21(27)22-14-6-4-13(5-7-14)20(26)30-3/h4-9,11,15H,10,12H2,1-3H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMQGIONXXRPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural motifs are shared with several bioactive molecules. Below is a detailed comparison:

Pyrrolidinone-Containing Compounds

Pyrrolidinone derivatives are common in pharmaceuticals due to their conformational stability. For example:

  • Rolipram: A PDE4 inhibitor with a pyrrolidinone core but lacking urea or dimethoxyphenyl groups.
  • Cpd H (): Features a thiazolidinyl ring instead of pyrrolidinone but shares a benzoic acid moiety.

Urea-Linked Bioactive Molecules

Urea derivatives are pivotal in kinase and phosphatase inhibitors:

  • Sorafenib: A tyrosine kinase inhibitor with a urea linkage connecting aryl and heterocyclic groups.
  • Cpd D (): Contains a (1,3-benzothiazol-2-yl)carbamoyl group, which replaces the dimethoxyphenyl-pyrrolidinone moiety. This substitution may alter target specificity toward thiol-containing enzymes .

Benzoate/Ester Derivatives

  • Cpd H () : Includes a benzoic acid moiety rather than an ester. The carboxylic acid form likely has higher polarity, reducing cell permeability compared to the target’s ester .

Dimethoxyphenyl-Containing Compounds

  • Apocynin: A 3,4-dimethoxyacetophenone derivative with NADPH oxidase inhibitory activity. The absence of a urea linkage limits its binding versatility compared to the target compound.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (Hypothetical) Potential Target
Target Compound Pyrrolidinone 3,4-Dimethoxyphenyl, benzoate ester, urea ~413.4 g/mol LMWPTP, Kinases (hypothetical)
Cpd H () Thiazolidinyl Trifluoromethylphenyl, benzoic acid ~450.2 g/mol LMWPTP inhibitor
Sorafenib Pyridine-2-carboxamide Urea, 4-chloro-3-(trifluoromethyl)phenyl 464.8 g/mol Tyrosine kinases
Apocynin Acetophenone 3,4-Dimethoxyphenyl 166.2 g/mol NADPH oxidase

Research Implications and Hypotheses

  • Prodrug Potential: The methyl ester may act as a prodrug, hydrolyzing in vivo to a carboxylic acid for enhanced target engagement, a strategy seen in NSAIDs.
  • Synthetic Optimization : Replacing the 3,4-dimethoxyphenyl group with electron-deficient aromatics (e.g., trifluoromethylphenyl in Cpd H) could improve binding affinity .

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